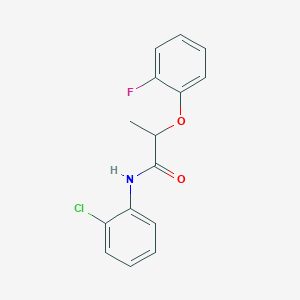![molecular formula C22H27NO6 B4041755 4-[2-(2-biphenylyloxy)ethyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4041755.png)
4-[2-(2-biphenylyloxy)ethyl]-2,6-dimethylmorpholine oxalate
Overview
Description
4-[2-(2-biphenylyloxy)ethyl]-2,6-dimethylmorpholine oxalate is a useful research compound. Its molecular formula is C22H27NO6 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.18383758 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Agents
Research has identified derivatives related to the core structure as potent antifungal agents, particularly effective against Candida species. The modification of the molecular structure led to improvements in plasmatic stability while maintaining antifungal activity. Notably, certain derivatives demonstrated broad antifungal activity in vitro against various fungi species and showed in vivo efficacy in reducing fungal load in murine models of systemic Candida albicans infection, without focusing on drug dosage or side effects (Bardiot et al., 2015).
Catalytic Applications
The application of related chemical structures in catalysis was explored, showing their utility in the oligomerization of ethylene. Nickel complexes with modified ligands based on similar structural motifs demonstrated significant catalytic activity, leading to high selectivity for ethylene dimers. This research emphasizes the structure's versatility in catalytic processes rather than its pharmacological uses (Speiser et al., 2004).
Luminescence and Sensing
A study on lanthanide-coordination frameworks using mixed ligands, including oxalate and phenanthroline derivatives, revealed materials with remarkable luminescence properties. These frameworks demonstrated potential for luminescence sensing applications, highlighting the structural component's role in developing materials with specific optical properties (Xu et al., 2020).
Polymer Science
In polymer science, the incorporation of oxazoline and related structures has been investigated for modifying the properties of polymers. For instance, the synthesis of amphiphilic copolymers based on 2-oxazoline demonstrated the potential for creating materials with a high concentration of free amino groups, allowing for the attachment of various biosubstances. This research offers insights into how these structures can be utilized to develop polymers with tailored functionalities for biomedical applications (Kronek et al., 2010).
DNA Interaction
Another study showed that oxo-bridged vanadium(III) complexes, incorporating structures similar to the query, interact strongly with DNA, leading to its degradation. This interaction suggests potential applications in the field of bioinorganic chemistry and the study of metal-DNA interactions, rather than focusing on therapeutic uses (Heater et al., 2000).
Properties
IUPAC Name |
2,6-dimethyl-4-[2-(2-phenylphenoxy)ethyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.C2H2O4/c1-16-14-21(15-17(2)23-16)12-13-22-20-11-7-6-10-19(20)18-8-4-3-5-9-18;3-1(4)2(5)6/h3-11,16-17H,12-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFDZHYJZQJEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dimethyl-4-[3-(4-nitrophenoxy)propyl]morpholine oxalate](/img/structure/B4041680.png)
![oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-2-amine](/img/structure/B4041682.png)
![8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid](/img/structure/B4041688.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-fluorophenoxy)propan-1-one](/img/structure/B4041693.png)

![2-chloro-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl methanesulfonate](/img/structure/B4041724.png)
![N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4041738.png)
![7-benzoyl-6-ethyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4041742.png)
![2-[(4-pyrimidin-5-ylphenyl)thio]acetamide](/img/structure/B4041757.png)
![2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4041765.png)
![2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine](/img/structure/B4041766.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B4041769.png)
![N-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4041786.png)
